Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

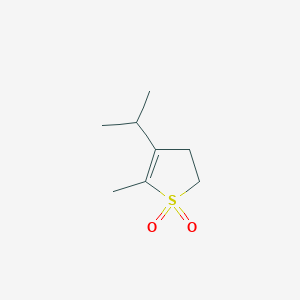

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a sulfone group (1,1-dioxide) and specific alkyl substituents at the 4 and 5 positions of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method includes the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides, higher oxidation state compounds.

Reduction: Corresponding sulfides.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene: The parent compound, lacking the sulfone group and specific alkyl substituents.

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-: The corresponding sulfide without the sulfone group.

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide: The sulfoxide derivative.

Uniqueness

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Thiophene derivatives, including Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits various pharmacological properties that can be harnessed for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the molecular formula C8H14O2S and a unique thiophene ring structure. The presence of the 1,1-dioxide functional group enhances its reactivity and biological potential.

Biological Activities

Thiophene derivatives are known for a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For example, certain thiophene compounds have been evaluated against various bacterial strains using disk diffusion methods, demonstrating effectiveness comparable to standard antibiotics like amoxicillin .

- Anti-inflammatory Effects : Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory properties. For instance, one derivative showed inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages .

- Antitumor Activity : Thiophene derivatives have also been explored for their anticancer potential. Recent research indicated that specific thiophene analogs displayed cytotoxic effects against several tumor cell lines, outperforming established chemotherapeutic agents like doxorubicin in certain assays .

- Analgesic and Antihypertensive Effects : Some thiophene compounds have been identified as analgesics and antihypertensives, contributing to their therapeutic versatility .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial activity of synthesized thiophenes against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Cytotoxicity Assays : In vitro cytotoxicity tests on K562 leukemia cells demonstrated that some thiophene derivatives induced apoptosis without significant DNA fragmentation. This suggests a mechanism of action that could be beneficial for developing safer anticancer therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene compounds revealed that modifications at specific positions on the thiophene ring could enhance biological activity. For instance, substituents such as acetyl or ethoxycarbonyl at certain positions improved antibacterial potency .

Table 1: Biological Activities of Thiophene Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Antimicrobial | 2-Octylthiophene | MIC: 32 µg/mL against Alternaria alternata |

| Anti-inflammatory | 5-(1,2-Dihydroxyethyl)-2-(Z)-hept-5-ene-1,3-diynylthiophene | IC50: 12.8 µM |

| Antitumor | Thiophene mimic of goniofufurone | More active than doxorubicin in K562 cells |

| Analgesic | Various synthesized thiophenes | Variable effectiveness |

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-6(2)8-4-5-11(9,10)7(8)3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKKOCKDSZUHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCS1(=O)=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.